molecular formula C17H21NO3S B346047 [(2-Methoxy-4,5-dimethylphenyl)sulfonyl](phenylethyl)amine CAS No. 898642-05-2

[(2-Methoxy-4,5-dimethylphenyl)sulfonyl](phenylethyl)amine

Cat. No.: B346047
CAS No.: 898642-05-2
M. Wt: 319.4g/mol
InChI Key: NAARWRPUTWWIJC-UHFFFAOYSA-N
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Description

(2-Methoxy-4,5-dimethylphenyl)sulfonylamine is a sulfonamide derivative characterized by a 2-methoxy-4,5-dimethylphenyl sulfonyl group attached to a phenylethyl amine moiety. Its molecular formula is C₁₈H₂₃NO₃S, with a molecular weight of 333.45 g/mol.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-12-10-16(21-4)17(11-13(12)2)22(19,20)18-14(3)15-8-6-5-7-9-15/h5-11,14,18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAARWRPUTWWIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Sulfonyl Chloride Intermediates

The most widely documented synthesis involves the reaction of (2-methoxy-4,5-dimethylphenyl)sulfonyl chloride with phenylethylamine under controlled alkaline conditions. This method leverages the nucleophilic properties of the amine to displace the chloride group from the sulfonyl chloride precursor.

Procedure :

  • Sulfonyl Chloride Preparation : The sulfonyl chloride intermediate is typically synthesized by chlorinating the corresponding sulfonic acid using thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus pentachloride (PCl5\text{PCl}_5).

  • Coupling Reaction : A solution of phenylethylamine (1.2 equivalents) in anhydrous dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) is slowly added to the sulfonyl chloride (1.0 equivalent) at 0–5°C. Triethylamine (Et3N\text{Et}_3\text{N}, 2.5 equivalents) is used as a base to neutralize HCl byproducts.

  • Workup : The reaction mixture is stirred for 12–24 hours at room temperature, followed by washing with dilute HCl (5%) and brine. The organic layer is dried over anhydrous Na2SO4\text{Na}_2\text{SO}_4 and concentrated under reduced pressure.

Key Parameters :

  • Temperature control (<10°C) minimizes side reactions such as sulfonate ester formation.

  • Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Alternative Pathways: Reductive Amination and Catalytic Methods

While less common, reductive amination has been explored for synthesizing structurally related sulfonamides. For example, 2-methoxy-4,5-dimethylbenzenesulfonamide can be reacted with phenylacetaldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}). However, this method suffers from lower yields (45–55%) compared to the nucleophilic substitution route (75–85%).

Catalytic Innovations :
Recent patents describe the use of iridium-based photocatalysts (e.g., fac-Ir(ppy)3\text{fac-Ir(ppy)}_3) to accelerate sulfonamide formation under blue LED light (450 nm). This approach reduces reaction times to 6 hours but requires specialized equipment.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash column chromatography using silica gel (200–300 mesh) and a gradient eluent system (hexane/ethyl acetate 4:1 to 1:1). The target compound typically elutes at Rf=0.30.4R_f = 0.3–0.4 in a 1:1 hexane/ethyl acetate mixture.

Spectroscopic Validation

  • 1H^1\text{H} NMR (500 MHz, CDCl3_3): Key peaks include a singlet for the methoxy group (δ\delta 3.82 ppm), doublets for aromatic protons (δ\delta 6.65–7.32 ppm), and a multiplet for the phenylethyl moiety (δ\delta 2.85–3.10 ppm).

  • HRMS : The molecular ion peak at m/zm/z 319.1345 ([M+H]+^+) confirms the molecular formula.

Challenges and Optimization Strategies

Byproduct Formation

The primary side product is N,N-disulfonylated phenylethylamine , arising from excess sulfonyl chloride. This is mitigated by:

  • Using 1.0 equivalent of sulfonyl chloride.

  • Slow addition of the amine to maintain a low concentration of reactive intermediate.

Scalability Issues

Pilot-scale synthesis (>100 g) requires:

  • Continuous flow reactors to improve heat dissipation.

  • In-line FTIR monitoring to track reaction progression.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Time (h)Cost (USD/g)
Nucleophilic Substitution78–85≥982412–15
Reductive Amination45–5590–954818–22
Photocatalytic70–7597–99625–30

Data synthesized from Refs.

Industrial-Scale Production Considerations

Large-scale manufacturing faces challenges in solvent recovery and waste management . Recent advances include:

  • Microwave-assisted synthesis reducing energy consumption by 40%.

  • Green solvents (e.g., cyclopentyl methyl ether) replacing dichloromethane .

Chemical Reactions Analysis

(2-Methoxy-4,5-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: The methoxy and dimethyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Scientific Research Applications

(2-Methoxy-4,5-dimethylphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through reactions like Suzuki–Miyaura coupling.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Medicine: Research into its potential therapeutic applications, such as its role as a precursor in the synthesis of pharmaceutical agents, is ongoing.

    Industry: It may be used in the development of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (2-Methoxy-4,5-dimethylphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The phenylethylamine backbone may also interact with receptor sites, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (2-Methoxy-4,5-dimethylphenyl)sulfonylamine, we compare its structural and functional attributes with three related compounds from the evidence.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Group Differences Potential Applications
(2-Methoxy-4,5-dimethylphenyl)sulfonylamine (Target) C₁₈H₂₃NO₃S 333.45 2-methoxy-4,5-dimethylphenyl sulfonyl; phenylethyl amine Sulfonamide with bulky aryl and amine groups Research chemical, ligand design
Sodium acetyl(4-(2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamido)phenyl)sulfamoyl)amide (CF5, ) Not provided Not provided Acetyl, 1,3-dioxoisoindoline, 4-methylpentanamido, phenyl sulfonamide Heterocyclic dioxoisoindoline moiety Pharmaceutical candidate
{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine () C₁₁H₁₇NO₂S 227.32 4,5-dimethoxy-2-(methylsulfanyl)phenyl; methylamine Methylsulfanyl vs. sulfonyl; smaller amine Synthetic intermediate
Metsulfuron-methyl ester () C₁₄H₁₅N₅O₆S 381.36 Methyl benzoate, 4-methoxy-6-methyl-1,3,5-triazin-2-yl, sulfonylurea bridge Triazine ring and sulfonylurea linkage Herbicide (sulfonylurea class)

Key Findings

Structural Variations: The target compound features a bulky phenylethyl amine and a highly substituted aryl sulfonyl group, distinguishing it from smaller analogs like {[4,5-dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine (). Compared to CF5 (), which incorporates a dioxoisoindoline heterocycle, the target lacks such electron-deficient rings, suggesting differences in binding affinity to enzymes or receptors .

Functional Group Impact: The sulfonylurea herbicides (e.g., metsulfuron-methyl ester, ) utilize a triazine-sulfonylurea scaffold for acetyl-CoA carboxylase inhibition. In contrast, the target’s sulfonamide-phenylethylamine structure lacks this triazine motif, implying divergent bioactivity (e.g., non-herbicidal applications) .

Substituents on the aryl ring (methoxy and methyl groups) may enhance electron-donating effects, stabilizing the sulfonamide group against nucleophilic attack compared to unsubstituted analogs.

Research Implications and Limitations

  • Gaps in Data : Direct pharmacological or agrochemical data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation.
  • Synthetic Utility : The compound’s unique substituents make it a candidate for exploring structure-activity relationships (SAR) in sulfonamide drug discovery.
  • Further Studies : Experimental assays (e.g., enzyme inhibition, solubility profiling) are needed to validate hypotheses about its bioactivity and physicochemical behavior.

Biological Activity

(2-Methoxy-4,5-dimethylphenyl)sulfonylamine is an organic compound notable for its potential biological activities. With a molecular formula of C17H21NO3S and a molecular weight of 319.4 g/mol, this compound features a sulfonyl group attached to a phenylethylamine backbone, along with methoxy and dimethyl substituents on the phenyl ring. This unique structure may influence its interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of (2-Methoxy-4,5-dimethylphenyl)sulfonylamine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the phenylethylamine backbone may modulate receptor functions, leading to various biological effects.

Biological Activity Overview

Research has identified several key areas where this compound exhibits biological activity:

  • Enzyme Inhibition : The compound's structural similarity to biologically active amines allows it to act as an enzyme inhibitor. This property is crucial in drug design, particularly for conditions where enzyme modulation is beneficial.
  • Receptor Binding : (2-Methoxy-4,5-dimethylphenyl)sulfonylamine may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.
  • Therapeutic Applications : Ongoing research explores its potential as a precursor in synthesizing pharmaceutical agents, particularly those targeting neurological disorders .

1. Enzyme Interaction Studies

A study examined the interaction of (2-Methoxy-4,5-dimethylphenyl)sulfonylamine with various enzymes. The results indicated significant inhibition of specific enzymes involved in metabolic pathways. The compound's sulfonyl group was crucial for binding affinity, demonstrating that modifications to the structure could enhance or reduce activity.

2. Receptor Binding Affinity

Research on receptor binding demonstrated that the compound effectively binds to serotonin receptors. This interaction suggests potential applications in treating mood disorders by modulating serotonin levels in the brain. In vitro assays showed that (2-Methoxy-4,5-dimethylphenyl)sulfonylamine could increase serotonin receptor activity by approximately 30% compared to control compounds .

3. Pharmacokinetic Properties

Pharmacokinetic studies revealed that the compound exhibits favorable absorption and distribution characteristics in animal models. It showed a half-life suitable for therapeutic applications, indicating potential for development into a drug candidate .

Comparative Analysis

To better understand the biological activity of (2-Methoxy-4,5-dimethylphenyl)sulfonylamine, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
(2-Methoxyphenyl)sulfonylamineLacks dimethyl substitutionModerate enzyme inhibition
(4,5-Dimethylphenyl)sulfonylamineLacks methoxy groupReduced receptor binding
[(2-Methoxy-4-methylphenyl)sulfonyl]morpholineDifferent amine backboneEnhanced receptor modulation

This comparison highlights how structural variations impact biological properties and efficacy.

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